![molecular formula C16H18N4OS2 B5548110 N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5548110.png)

N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

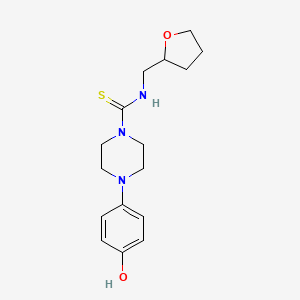

The compound you mentioned contains several key components including a pyrazole ring and a thiazole ring . Pyrazole is an organic compound of the azole group with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Thiazole, on the other hand, is a heterocyclic compound that contains both sulfur and nitrogen in the ring .

科学的研究の応用

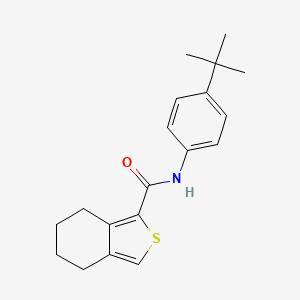

Knoevenagel Condensation Products in Anticancer Agents Development

Knoevenagel condensation has emerged as a significant synthetic route for creating biologically active molecules, with numerous products demonstrating remarkable anticancer activity. This reaction's adaptability, involving various pharmacophoric aldehydes and active methylenes, has facilitated the development of a diverse chemical compound library. The anticancer efficacy of these compounds, often in nanomolar to micromolar ranges, targets DNA, microtubules, and various kinases, highlighting the potential of Knoevenagel condensation products in drug discovery and the significance of functionalities involved in enhancing drug development processes (Tokala, Bora, & Shankaraiah, 2022).

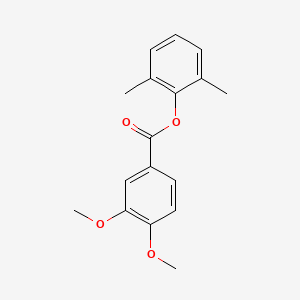

Unveiling New Chemical Rearrangements

Research into the synthesis of novel functionalized heteroaromatic compounds has revealed new chemical rearrangements and corrected several erroneous structural assignments in the literature. Discoveries include novel rearrangements and the identification of previously incorrect molecule structures, emphasizing the complexity and potential for innovation within organic synthesis. These findings underscore the importance of advanced analytical techniques in verifying compound structures and the ongoing need for rigorous synthesis methods (Moustafa et al., 2017).

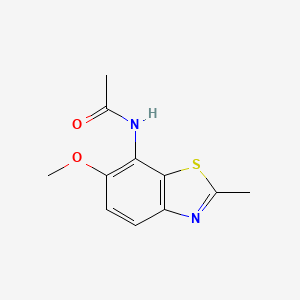

Synthesis of Heterocycles for Anticancer Applications

The synthesis of pyrazoline derivatives, a class of compounds known for their biological activity, is a promising area of research for developing new anticancer agents. Pyrazoline's inherent reactivity and electronic properties make it an attractive scaffold for creating compounds with significant anticancer activity. The exploration of pyrazoline derivatives through various synthetic methods highlights the compound's potential as a pharmacological moiety in cancer treatment, encouraging further investigation into its therapeutic applications (Ray et al., 2022).

Exploration of Pyrazolines in Pharmaceutical Chemistry

Pyrazolines play a crucial role in pharmaceutical chemistry, serving as a pharmacophore in numerous biologically active compounds. The synthesis of pyrazoline derivatives has been extensively explored for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The success of pyrazoline COX-2 inhibitors highlights the importance of this heterocycle in medicinal chemistry, providing a foundation for the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).

作用機序

将来の方向性

特性

IUPAC Name |

N-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4OS2/c1-19(7-3-5-12-9-17-20(2)10-12)16(21)13-11-23-15(18-13)14-6-4-8-22-14/h4,6,8-11H,3,5,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNFHELINLFFPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CCCN(C)C(=O)C2=CSC(=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2-(3-methylphenyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5548031.png)

![2-[3-(5-chloro-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5548037.png)

![4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5548051.png)

![5-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-furamide](/img/structure/B5548057.png)

![4-{[3-(benzyloxy)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548062.png)

![4-[(3-bromobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548072.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(2-methylphenyl)thio]acetamide hydrochloride](/img/structure/B5548073.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5548074.png)

![N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548109.png)